2-Isobutyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxylic acid
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Overview
Description
2-Isobutyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxylic acid is a complex organic compound with the molecular formula C13H18N2O3 It is characterized by a hexahydrocinnoline core structure, which is a bicyclic system containing nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isobutyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification, crystallization, and quality control to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
2-Isobutyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines .
Scientific Research Applications
2-Isobutyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Isobutyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact mechanism depends on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Isobutyl-3,5-dimethylpyrazine: A compound with a similar isobutyl group but different core structure.
1H-Indole-2-carboxylic acid derivatives: Compounds with similar carboxylic acid functionality but different bicyclic systems.
Uniqueness
2-Isobutyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxylic acid is unique due to its specific hexahydrocinnoline core structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C13H18N2O3 |
---|---|
Molecular Weight |
250.29 g/mol |
IUPAC Name |
2-(2-methylpropyl)-3-oxo-5,6,7,8-tetrahydrocinnoline-6-carboxylic acid |
InChI |
InChI=1S/C13H18N2O3/c1-8(2)7-15-12(16)6-10-5-9(13(17)18)3-4-11(10)14-15/h6,8-9H,3-5,7H2,1-2H3,(H,17,18) |
InChI Key |
RETQLVVWGJJPJS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C(=O)C=C2CC(CCC2=N1)C(=O)O |
Origin of Product |
United States |
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